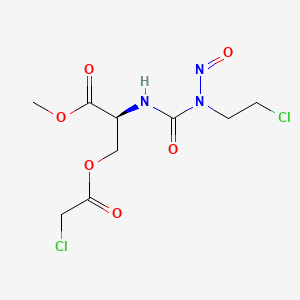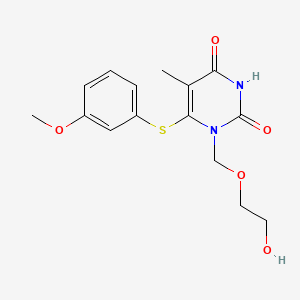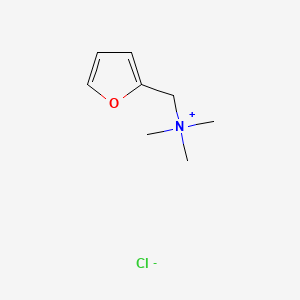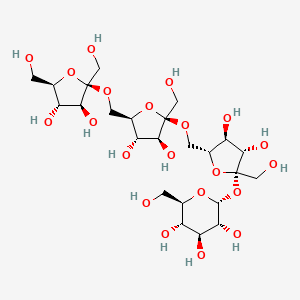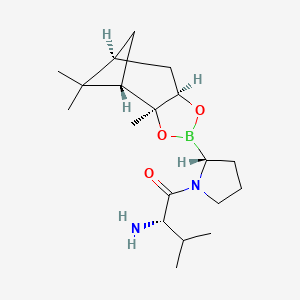
(20S)-Protopanaxadiol metabolite M1-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20S)-Protopanaxadiol metabolite M1-2 is a derivative of protopanaxadiol, a type of dammarane-type triterpenoid saponin found in ginseng. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is a significant metabolite in the study of ginseng’s pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (20S)-Protopanaxadiol metabolite M1-2 typically involves the hydrolysis of ginsenosides, which are glycosylated derivatives of protopanaxadiol. The hydrolysis process can be carried out using acidic or enzymatic methods. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid under controlled conditions, while enzymatic hydrolysis employs specific enzymes like β-glucosidase to selectively cleave the glycosidic bonds.
Industrial Production Methods: Industrial production of this compound often utilizes biotransformation processes. Microbial fermentation using strains such as Aspergillus niger or Bacillus subtilis can efficiently convert ginsenosides to this compound. This method is preferred due to its high yield and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions: (20S)-Protopanaxadiol metabolite M1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN) to introduce various functional groups.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, ketones, and carboxylic acids, which can further be utilized in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
(20S)-Protopanaxadiol metabolite M1-2 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds.
Biology: The compound is used in studies related to cell signaling pathways and gene expression.
Medicine: It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: this compound is utilized in the development of health supplements and functional foods due to its therapeutic properties.
Mecanismo De Acción
The mechanism of action of (20S)-Protopanaxadiol metabolite M1-2 involves its interaction with various molecular targets and pathways. It modulates the activity of key enzymes and receptors involved in inflammation, apoptosis, and cell proliferation. For instance, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Comparación Con Compuestos Similares
- Ginsenoside Rb1
- Ginsenoside Rg3
- Compound K
Comparison: (20S)-Protopanaxadiol metabolite M1-2 is unique due to its specific metabolic pathway and distinct pharmacological profile. Unlike ginsenoside Rb1 and Rg3, which are glycosylated, this compound is an aglycone, making it more lipophilic and potentially more bioavailable. Compound K, another metabolite, shares some similarities but differs in its glycosylation pattern and resultant biological activities.
Propiedades
Número CAS |
141979-08-0 |
|---|---|
Fórmula molecular |
C30H52O4 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27-,28+,29+,30-/m0/s1 |
Clave InChI |
DOAJFZJEGHSYOI-BVGXOPESSA-N |
SMILES isomérico |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


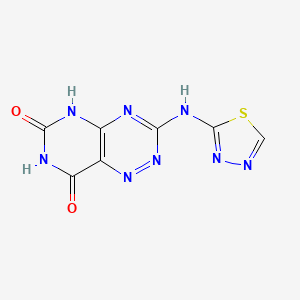

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
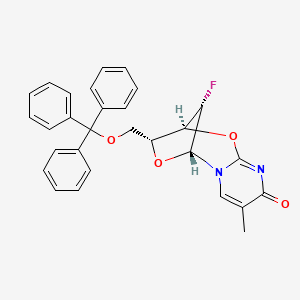
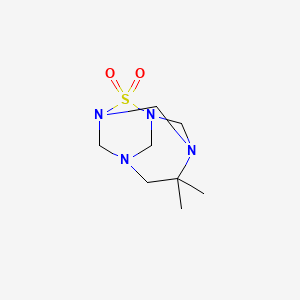
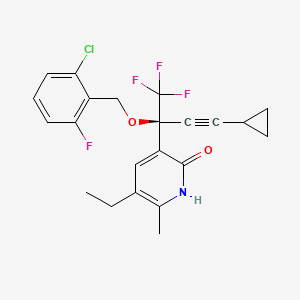
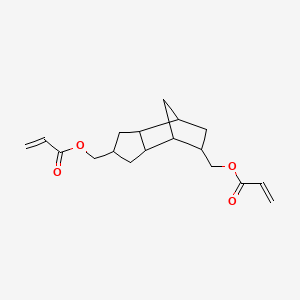
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
